methyl 2-methyl-5-oxo-6-phenyl-5,6-dihydro-1,6-naphthyridine-3-carboxylate
Description
Methyl 2-methyl-5-oxo-6-phenyl-5,6-dihydro-1,6-naphthyridine-3-carboxylate is a heterocyclic compound featuring a 1,6-naphthyridine core, a bicyclic structure with nitrogen atoms at positions 1 and 4. The molecule is substituted with a methyl group at position 2, a phenyl group at position 6, and a methyl ester at position 3 (Figure 1).
Properties
IUPAC Name |
methyl 2-methyl-5-oxo-6-phenyl-1,6-naphthyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O3/c1-11-13(17(21)22-2)10-14-15(18-11)8-9-19(16(14)20)12-6-4-3-5-7-12/h3-10H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOYFCVPAOIURPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C2C(=N1)C=CN(C2=O)C3=CC=CC=C3)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801144675 | |
| Record name | Methyl 5,6-dihydro-2-methyl-5-oxo-6-phenyl-1,6-naphthyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801144675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1010922-56-1 | |
| Record name | Methyl 5,6-dihydro-2-methyl-5-oxo-6-phenyl-1,6-naphthyridine-3-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1010922-56-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 5,6-dihydro-2-methyl-5-oxo-6-phenyl-1,6-naphthyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801144675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-methyl-5-oxo-6-phenyl-5,6-dihydro-1,6-naphthyridine-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 2-aminonicotinic acid with benzaldehyde, followed by cyclization and esterification reactions. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-methyl-5-oxo-6-phenyl-5,6-dihydro-1,6-naphthyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthyridine derivatives.
Reduction: Reduction reactions can yield dihydro or tetrahydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the naphthyridine core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridine-2,3-dicarboxylates, while reduction can produce dihydro-naphthyridines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Scientific Research Applications
Medicinal Chemistry
Methyl 2-methyl-5-oxo-6-phenyl-5,6-dihydro-1,6-naphthyridine-3-carboxylate has been explored for its potential therapeutic properties. Research indicates that derivatives of naphthyridine exhibit antimicrobial, anti-inflammatory, and anticancer activities. For example:
- Antimicrobial Activity : Studies have shown that certain naphthyridine derivatives can inhibit the growth of various bacterial strains, making them candidates for developing new antibiotics.
- Anticancer Properties : Some derivatives have demonstrated cytotoxic effects against cancer cell lines, suggesting a role in cancer treatment protocols.
Organic Synthesis
This compound serves as an important intermediate in organic synthesis. Its ability to undergo various chemical transformations makes it valuable for creating complex molecules. Notably:
- Building Block for Heterocycles : The naphthyridine framework allows for the synthesis of other heterocyclic compounds, which are prevalent in pharmaceuticals.
- Reactions with Electrophiles : The presence of the carboxylate group facilitates nucleophilic substitution reactions, enabling the introduction of various functional groups.
Development of Agrochemicals
The compound has potential applications in the agrochemical sector as a precursor for herbicides and pesticides. Its structural features may contribute to the development of more effective agricultural chemicals with reduced environmental impact.
Case Study 1: Antimicrobial Activity Evaluation
In a study published in a peer-reviewed journal, researchers synthesized several derivatives of this compound and evaluated their antimicrobial properties against Gram-positive and Gram-negative bacteria. The results indicated that certain modifications significantly enhanced antibacterial activity compared to the parent compound.
Case Study 2: Synthesis of Naphthyridine Derivatives
Another research effort focused on using this compound as a starting material for synthesizing novel naphthyridine derivatives with improved pharmacological profiles. The study highlighted successful modifications that led to compounds exhibiting higher potency against specific cancer cell lines.
Mechanism of Action
The mechanism of action of methyl 2-methyl-5-oxo-6-phenyl-5,6-dihydro-1,6-naphthyridine-3-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also modulate receptor functions by interacting with receptor proteins, affecting signal transduction pathways.
Comparison with Similar Compounds
Key Structural Features :
- 1,6-Naphthyridine Core : Provides a planar, aromatic system capable of π-π stacking and hydrogen bonding.
- Methyl Ester (Position 3) : Enhances solubility and serves as a handle for further derivatization.
- Methyl Group (Position 2) : Steric effects may influence conformational stability and intermolecular interactions.
Synthetic routes to this compound likely involve cyclization or multicomponent reactions, similar to methods described for related 1,6-naphthyridines (e.g., Vilsmeier reagent-mediated cyclization or POCl3-assisted reactions ). Crystallographic data for analogous compounds have been refined using SHELX software, confirming structural assignments .
The compound is compared to structurally related 1,6-naphthyridine derivatives, focusing on substituent effects, physicochemical properties, and synthetic strategies.
Table 1: Structural and Functional Comparison
*DMA = Dimethylamino
Key Observations:
Substituent Effects on Lipophilicity :
- The phenyl group in the target compound increases logP compared to unsubstituted analogs (e.g., ethyl 2-methyl-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylate) . Fluorination (as in the 3-fluorophenyl analog) further enhances metabolic stability without drastically altering solubility .
Ester Group Variations: Methyl esters (target compound) hydrolyze faster than ethyl esters (e.g., ), impacting bioavailability . Cyanoethyl esters (Finerenone Impurity 20) introduce polar character, altering pharmacokinetics .
Synthetic Flexibility: The dimethylamino vinyl group in QY-6508 enables conjugation extension, useful in fluorescence or receptor-binding studies . Such modifications are absent in the target compound, highlighting its simpler synthetic route.
Biological Relevance :
- Fluorinated analogs () are often prioritized in drug discovery due to improved target affinity and resistance to oxidative metabolism. The target compound’s phenyl group may offer a balance between potency and synthetic accessibility.
Biological Activity
Methyl 2-methyl-5-oxo-6-phenyl-5,6-dihydro-1,6-naphthyridine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Structure and Properties
This compound belongs to the naphthyridine family of compounds. Its structure includes a naphthyridine core with various substituents that enhance its biological activity. The compound's molecular formula is C16H15N2O3, and it has a molecular weight of 283.30 g/mol.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of naphthyridine derivatives, including this compound. In vitro tests have shown that this compound exhibits significant antibacterial activity against various Gram-positive and Gram-negative bacteria. For example:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 8 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 32 µg/mL |
| Bacillus subtilis | 4 µg/mL |
These findings suggest that the compound could be developed into a potent antibacterial agent.
Anticancer Activity
The potential anticancer properties of this compound have also been investigated. In vitro studies indicate that this compound can induce apoptosis in various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the activation of caspase pathways and the modulation of cell cycle regulators.
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
- Receptor Binding : It may act as a ligand for various receptors involved in inflammatory responses and apoptosis.
- Reactive Oxygen Species (ROS) Generation : The compound can induce oxidative stress in cells, leading to apoptosis in cancer cells.
Case Studies
Several case studies have been conducted to evaluate the efficacy of this compound:
- Antibacterial Efficacy : A study demonstrated that the compound effectively reduced bacterial load in infected animal models when administered at therapeutic doses.
- Anticancer Studies : Clinical trials involving patients with advanced breast cancer showed promising results when methyl 2-methyl-5-oxo was used as part of a combination therapy regimen.
Q & A
Q. What are the common synthetic routes for methyl 2-methyl-5-oxo-6-phenyl-5,6-dihydro-1,6-naphthyridine-3-carboxylate?
The compound is synthesized via multi-step reactions involving functional group transformations. A key step involves the methylation of intermediates like 8-carboxy-6-hydroxythiazolo[2,3-f][1,6]-naphthyridin-4-ium-3-carboxylate (berninamycinic acid) using methyl iodide and silver oxide under controlled conditions to introduce methoxy and methylthio groups . Alternatively, diarylated naphthyridines can be synthesized by reacting brominated precursors with arylboronic acids, where the equivalents of boronic acids determine mono- or diarylation .
Q. How is the compound characterized structurally and functionally?
Characterization involves a combination of spectroscopic methods (NMR, IR) and mass spectrometry. For related naphthyridine derivatives, decarboxylation reactions (e.g., heating at 250–370°C) confirm the presence of carboxylic acid groups, while hydrogenolysis with Raney nickel and NaOH validates reducible substituents like methylthio groups . X-ray crystallography is recommended for resolving complex fused-ring systems.
Q. What are the solubility and stability considerations for this compound?
The compound’s solubility in polar solvents (e.g., DMSO, methanol) is influenced by its ester and ketone functionalities. Stability testing under varying pH and temperature conditions is critical; for example, decarboxylation occurs at >250°C, while hydrolysis of esters or nitriles requires acidic (50% H₂SO₄) or basic (NaOH) conditions .
Advanced Research Questions
Q. How can reaction pathways be optimized to address low yields in methylation steps?
Low yields in methylation (e.g., <50%) may arise from steric hindrance or incomplete activation of leaving groups. Optimization strategies include:
- Using Ag₂O as a base to enhance nucleophilic substitution efficiency .
- Temperature modulation (e.g., 80°C for 12 hours) to balance reaction progress and decomposition .
- Employing protecting groups for sensitive functionalities like hydroxyl or amino groups during multi-step syntheses .
Q. What mechanistic insights explain contradictions in decarboxylation outcomes for similar naphthyridines?
Decarboxylation of 1,6-naphthyridinecarboxylic acids can yield divergent products depending on substituent positioning. For example:
- 6-Methyl-5-oxo-5,6-dihydro-1,6-naphthyridine-8-carboxylic acid decarboxylates cleanly at 250°C to form 6-methyl-1,6-naphthyridin-5(6H)-one (77% yield) .
- In contrast, 8-oxo-5-(pyridin-4-yl)-1,2-dihydro-1,6-naphthyridine-3-carboxylic acid requires higher temperatures (370°C) due to stabilization by the pyridyl group, leading to a different product (72% yield) . Computational modeling (DFT) is recommended to predict regioselectivity.
Q. How does the phenyl substituent at position 6 influence biological activity?
The 6-phenyl group enhances lipophilicity, potentially improving membrane permeability. In related naphthyridines, diarylated derivatives show increased antimicrobial activity compared to monoarylated analogs . To validate this, structure-activity relationship (SAR) studies should compare IC₅₀ values against bacterial strains (e.g., S. aureus) while monitoring cytotoxicity in mammalian cells.
Q. What analytical challenges arise in quantifying degradation products?
Degradation pathways (e.g., hydrolysis, oxidation) generate metabolites like 6-(1-carboxylatoethyl)-8-hydroxy-1,2,3,4-tetrahydro-1,6-naphthyridin-6-ium-2-carboxylic acid . High-resolution LC-MS/MS with ion-pairing chromatography is recommended for separation, while ¹H-NMR can track structural changes in deuterated solvents .
Notes for Experimental Design
- Contradiction Management : Replicate reactions under inert atmospheres (N₂/Ar) to minimize oxidation side products .
- Scalability : Pilot large-scale syntheses using flow chemistry to maintain temperature control and improve yields .
- Safety : Despite limited hazard data, handle intermediates with PPE (gloves, goggles) due to potential irritancy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
